molecular formula C19H21N5O3S2 B2804753 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1334376-06-5

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2804753
CAS No.: 1334376-06-5
M. Wt: 431.53
InChI Key: ZBOAQGSWOXTTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-4-carboxamide derivative featuring a 1,3-benzothiazole sulfanylacetyl group and a 3-methyl-1,2,4-oxadiazole substituent. The benzothiazole moiety is known for its electron-deficient aromatic system, which often enhances binding to biological targets through π-π interactions, while the oxadiazole group contributes metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-12-21-16(27-23-12)10-20-18(26)13-6-8-24(9-7-13)17(25)11-28-19-22-14-4-2-3-5-15(14)29-19/h2-5,13H,6-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOAQGSWOXTTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the oxadiazole ring: This step involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the benzo[d]thiazole and oxadiazole intermediates: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Formation of the piperidine carboxamide: The final step involves the reaction of the coupled intermediate with piperidine-4-carboxylic acid under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group in the benzo[d]thiazole moiety can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxamide position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of benzothiazole possess antimicrobial properties. The incorporation of the benzothiazole moiety in this compound may enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties
    • Compounds containing oxadiazole and benzothiazole structures have shown promise in anticancer research. For instance, derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound's unique structure may contribute to similar effects .
  • Anti-inflammatory Effects
    • Research has suggested that compounds with similar structures exhibit anti-inflammatory activities. The inhibition of pro-inflammatory cytokines could position this compound as a potential treatment for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

A study focusing on benzothiazole derivatives demonstrated that compounds similar to 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as Knoevenagel condensation are employed to form the benzothiazole moiety, followed by acylation reactions to introduce the piperidine and oxadiazole components .

Mechanism of Action

The mechanism of action of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The piperidine carboxamide can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Replaces the benzothiazole sulfanylacetyl group with a trifluoromethylphenyl-substituted oxadiazole.
  • Lacks the 3-methyl substitution on the oxadiazole ring.

Key Findings :

  • Synthesized as a GLP-1 receptor positive allosteric modulator.
  • Demonstrated 89% yield via nucleophilic substitution between piperidine-4-carboxamide and a bromomethyl oxadiazole intermediate .
  • Physical properties: Melting point 187–188°C; IR peaks at 1628 cm⁻¹ (C=N stretch) and 1123 cm⁻¹ (C-F stretch) .
Property Target Compound Compound 7
Core Structure Piperidine-4-carboxamide Piperidine-4-carboxamide
Substituent 1 Benzothiazole sulfanylacetyl Trifluoromethylphenyl-oxadiazole
Substituent 2 3-Methyl-oxadiazole Unsubstituted oxadiazole
Biological Target Undocumented GLP-1 Receptor
Synthetic Yield N/A 89%

Implications : The trifluoromethyl group in Compound 7 enhances lipophilicity and metabolic resistance, whereas the benzothiazole in the target compound may improve binding to cysteine-rich domains (e.g., viral proteases) .

1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118)

Structural Differences :

  • Replaces benzothiazole with a benzimidazole-pyridine hybrid.
  • Includes a tetrahydrofuran (oxolane) substituent instead of oxadiazole.

Key Findings :

  • Potent inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a target for inflammatory diseases.
  • Activity assessed via TBA-MDA assay; IC₅₀ values in the nanomolar range .
Property Target Compound Compound 118
Heterocyclic Core Benzothiazole Benzimidazole-pyridine
Secondary Substituent Oxadiazole Oxolane
Biological Target Undocumented mPGES-1
Assay Method N/A TBA-MDA

Implications : The benzimidazole-pyridine moiety in Compound 118 enables dual interactions with hydrophobic and polar residues in mPGES-1, a feature absent in the target compound’s benzothiazole group .

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Structural Differences :

  • Substitutes benzothiazole-oxadiazole with naphthalene and fluorobenzyl groups.
  • Contains a chiral center (R-configuration).

Key Findings :

  • Investigated as a SARS-CoV-2 inhibitor with "acceptable" activity, likely targeting viral entry or replication .
  • Structural rigidity from the naphthalene group may enhance binding to viral proteases or spike proteins.
Property Target Compound SARS-CoV-2 Inhibitor
Aromatic Groups Benzothiazole Naphthalene/fluorobenzyl
Stereochemistry None reported R-configuration
Biological Target Undocumented SARS-CoV-2

Biological Activity

The compound 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a novel synthetic derivative that incorporates several pharmacologically relevant moieties, including benzothiazole, oxadiazole, and piperidine. These structural features suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2S2C_{17}H_{20}N_4O_2S_2 with a molecular weight of approximately 396.50 g/mol. The compound features a benzothiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC17H20N4O2S2
Molecular Weight396.50 g/mol
InChIInChI=1S/C17H20N4O2S2/c1-...
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and oxadiazole moieties exhibit significant antimicrobial properties. The synthesized derivatives have shown varying degrees of activity against a range of bacterial strains.

Case Study : A study evaluated the antibacterial effects of similar compounds against Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The results indicated moderate to high antibacterial activity, particularly against Salmonella typhi with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL for the most active derivatives .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Data

CompoundEnzyme InhibitedIC50 (µM)
Compound AAChE0.63
Compound BUrease2.14
Tested CompoundAChENot yet determined

In silico docking studies have suggested that the compound can effectively bind to the active sites of these enzymes, potentially leading to significant therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Activity

The anticancer potential of similar compounds has been evaluated in various studies. For instance, derivatives featuring the oxadiazole moiety have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Case Study : In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against these cancer cell lines, indicating strong antiproliferative effects .

The biological activity observed in these compounds is largely attributed to their ability to interact with various biological targets:

  • Bacterial Membrane Disruption : The lipophilic nature of benzothiazole derivatives may facilitate membrane penetration, leading to bacterial cell lysis.
  • Enzyme Binding : The structural compatibility of the oxadiazole and piperidine rings with enzyme active sites promotes effective binding and inhibition.
  • Cell Cycle Interference : Anticancer properties are likely due to interference with cell cycle progression or induction of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic structure?

  • Methodological Answer : Synthesis typically involves sequential heterocycle formation. For example:

  • Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions (e.g., HCl, 80–100°C) .
  • Step 2 : Introduce the oxadiazole ring via cyclocondensation of amidoximes with activated carbonyl groups (e.g., using POCl₃ as a dehydrating agent) .
  • Step 3 : Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to integrate the piperidine-carboxamide moiety. Sodium hydride or DCC/DMAP are common catalysts for such steps .
    • Key Challenges : Minimizing side reactions (e.g., over-oxidation of sulfanyl groups) and optimizing yields at each step.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : To verify molecular weight and detect impurities (e.g., unreacted intermediates) .
  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole (C-5 substitution) and benzothiazole (C-2 sulfanyl linkage) .
  • XRD : Resolve stereochemical ambiguities in the piperidine ring (e.g., chair vs. boat conformations) .
  • Elemental Analysis : Validate stoichiometry, especially for sulfur and nitrogen content .

Advanced Research Questions

Q. How do structural modifications (e.g., benzothiazole vs. thiazole substitution) impact target binding affinity in kinase inhibition studies?

  • Methodological Answer :

  • Comparative SAR Analysis : Replace the benzothiazole with simpler thiazole analogs (e.g., as in , Table 1) and assess IC₅₀ values against kinases like EGFR or CDK2 .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map steric and electronic interactions between the benzothiazole’s π-system and kinase ATP-binding pockets .
  • Data Contradiction Note : If conflicting bioactivity arises (e.g., higher potency but lower selectivity), evaluate off-target effects via kinome-wide profiling .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO-water mixtures (pH 6.8 phosphate buffer) vs. simulated intestinal fluid (FaSSIF) to identify pH-dependent trends .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) on the piperidine ring to balance lipophilicity (target LogP ~2–3) .
  • In Vivo PK Studies : Compare oral vs. intravenous administration in rodent models to distinguish absorption limitations from metabolic instability .

Q. How can computational modeling predict metabolic stability of the oxadiazole and benzothiazole moieties?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect N-dealkylation or sulfoxide formation .
  • Mitigation Strategy : Fluorination of the oxadiazole’s methyl group to block oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.